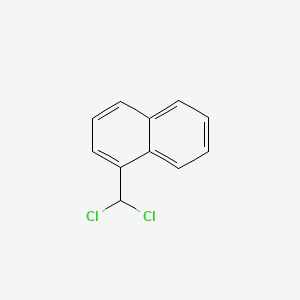

1-(Dichloromethyl)naphthalene

Beschreibung

Contextualization of 1-(Dichloromethyl)naphthalene within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgspcmc.ac.inchemicalbook.com These compounds are ubiquitous in the environment, often resulting from the incomplete combustion of organic materials like coal, oil, and wood. wikipedia.orgcdc.gov The simplest representative of the PAH family is naphthalene (B1677914) (C₁₀H₈), which consists of two fused benzene (B151609) rings. wikipedia.orgiucr.org Naphthalene's structure and reactivity make it a fundamental building block in organic chemistry and a subject of extensive study. spcmc.ac.iniucr.org

The chemistry of PAHs is characterized by electrophilic substitution reactions, which allow for the introduction of various functional groups onto the aromatic core. numberanalytics.com Naphthalene is more reactive than benzene towards electrophilic attack due to the lower loss of resonance energy required to form the reaction intermediate. spcmc.ac.in This enhanced reactivity facilitates the synthesis of a wide array of naphthalene derivatives with tailored properties and applications. ontosight.ai

Among these derivatives, those bearing halogenated alkyl substituents represent a significant subclass. This compound belongs to a specific group known as geminal dihalogenated methane (B114726) derivatives. In this context, "geminal" refers to the attachment of two halogen atoms to the same carbon atom, which in this case is the methylene (B1212753) bridge linked to the 1-position (or alpha-position) of the naphthalene ring. The introduction of the dichloromethyl (-CHCl₂) group onto the naphthalene core significantly modifies its electronic properties and chemical reactivity compared to the parent hydrocarbon or simpler alkyl-substituted naphthalenes. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards further electrophilic substitution but simultaneously activates the benzylic carbon and its hydrogens for other types of transformations.

Comparative Analysis of Halogenated Alkyl Substituents on Naphthalene Systems

The properties and reactivity of the naphthalene system are profoundly influenced by the nature of the substituent at its 1-position. Halogenated alkyl groups, in particular, exhibit a range of electronic and steric effects that modulate the behavior of the entire molecule. A comparative analysis of different halogenated methyl groups—chloromethyl (-CH₂Cl), dichloromethyl (-CHCl₂), and related fluoro- or bromo-analogs—reveals these distinct influences.

The chloromethyl group, as seen in 1-(chloromethyl)naphthalene (B51744), serves as a valuable synthetic handle. ontosight.aiottokemi.com The single chlorine atom makes the benzylic carbon susceptible to nucleophilic substitution, enabling the introduction of various functional groups. ontosight.aiderpharmachemica.com This compound is a key intermediate in the synthesis of products like 1-naphthaldehyde (B104281), 1-naphthylacetic acid, and various pharmaceutical and agrochemical agents. ontosight.aigoogle.comgoogle.com

The introduction of a second chlorine atom to form the this compound moiety further alters the electronic landscape. The dichloromethyl group (-CHCl₂) is significantly more electron-withdrawing than the chloromethyl group. This increased inductive effect deactivates the naphthalene ring towards electrophilic aromatic substitution to a greater extent. However, the primary utility of the -CHCl₂ group often lies in its capacity to be hydrolyzed to an aldehyde (-CHO) group, providing a direct route to naphthaldehydes. This transformation is a common application for dichloromethyl-substituted aromatics.

Comparing chlorine to other halogens, fluorine-containing derivatives, such as those with -CHF₂ or -CF₃ groups, would be expected to exhibit even stronger electron-withdrawing effects due to fluorine's high electronegativity. Conversely, bromine-containing analogs, like 1-(dibromomethyl)naphthalene, would also be effective synthetic intermediates, with the carbon-bromine bonds being more reactive than carbon-chlorine bonds in certain nucleophilic substitution reactions. google.com The steric bulk of the substituent also increases from fluorine to bromine, which can influence reaction selectivity. researchgate.net

The table below summarizes the comparative effects of different halogenated methyl substituents on the naphthalene ring.

| Substituent Group | General Electronic Effect | Primary Reactivity | Notable Applications |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (hyperconjugation) | Activates ring for electrophilic substitution | Starting material for side-chain halogenation |

| -CH₂Cl (Chloromethyl) | Weakly electron-withdrawing | Substrate for nucleophilic substitution | Intermediate for dyes, resins, pharmaceuticals ottokemi.com |

| -CHCl₂ (Dichloromethyl) | Moderately electron-withdrawing | Precursor to aldehydes via hydrolysis | Formylation of aromatic rings mdpi.com |

| -CBr₂H (Dibromomethyl) | Moderately electron-withdrawing | Precursor to aldehydes; more reactive C-Br bond | Used in synthesis of specialized insulating oils google.com |

| -CF₂H / -CF₃ | Strongly electron-withdrawing | Deactivates ring; imparts unique properties | Used in materials science and pharmaceuticals |

Current Landscape and Research Gaps in Dichloromethyl-Substituted Aromatics

The study of dichloromethyl-substituted aromatics is an active area of organic synthesis, primarily due to their utility as precursors for aromatic aldehydes. The Rieche formylation, which uses dichloromethyl methyl ether, is a classic example of a reaction that proceeds through a related dichloromethyl intermediate to install a formyl group on an activated aromatic ring. mdpi.comresearchgate.net Research has focused on developing milder and more efficient formylation methods for various substituted benzenes using reagents like dichloromethyl methyl ether in the presence of Lewis acids such as titanium tetrachloride or silver trifluoromethanesulfonate. mdpi.comnih.gov

While much of the research has centered on benzene derivatives, the principles are applicable to polycyclic systems like naphthalene. The dichloromethyl group is recognized as an electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic attack. Its chemical reactivity is dominated by transformations of the -CHCl₂ group itself, such as oxidation to form carboxylic acids or substitution of the chlorine atoms.

However, there are notable gaps in the current research landscape, particularly concerning this compound. While the synthesis and reactions of its precursor, 1-(chloromethyl)naphthalene, are well-documented, detailed investigations into the specific reactivity, physical properties, and broader synthetic potential of this compound are less common. derpharmachemica.comresearchgate.net

Specific research gaps include:

Optimized Synthesis: While the side-chain chlorination of 1-methylnaphthalene (B46632) is a logical route, detailed studies on the selective synthesis of this compound, minimizing the formation of mono- and tri-chlorinated byproducts, are not extensively published.

Reaction Mechanisms: In-depth mechanistic studies, such as the palladium-catalyzed dearomatization reaction involving 1-(chloromethyl)naphthalene, have been explored. rsc.org Similar detailed investigations into the reactions of this compound are needed to fully understand its behavior and unlock new synthetic pathways.

Complex Molecule Synthesis: The application of this compound as a building block in the total synthesis of complex natural products or functional materials is an underexplored area. Its unique electronic and steric properties could offer novel strategic advantages in multi-step syntheses.

Physicochemical Data: Comprehensive datasets on the physicochemical properties of this compound are limited. Such data are crucial for predicting its behavior in various chemical systems and for developing new applications.

Rationale and Scholarly Objectives for Investigating this compound

The investigation of this compound is driven by its potential as a versatile, yet underutilized, chemical intermediate. The existing knowledge gaps surrounding its synthesis, reactivity, and applications provide a strong rationale for further scholarly inquiry. The primary objectives for investigating this compound are rooted in fundamental and applied organic chemistry.

Rationale for Investigation:

Synthetic Utility: The dichloromethyl group serves as a masked aldehyde. A thorough understanding of the conversion of this compound to 1-naphthaldehyde could lead to more efficient and scalable synthetic routes compared to other methods. This is particularly relevant as 1-naphthaldehyde is a valuable precursor for dyes, pigments, and pharmaceuticals. google.com

Fundamental Reactivity Studies: The compound provides an excellent platform to study the influence of a geminal dihaloalkyl group on the reactivity of a polycyclic aromatic system. This includes exploring its participation in modern transition-metal-catalyzed cross-coupling reactions, C-H activation, and dearomatization reactions. rsc.org

Development of New Methodologies: Investigating the reactions of this compound could lead to the discovery of novel chemical transformations and synthetic methodologies that are broadly applicable to other dichloromethyl-substituted aromatics.

Materials Science Applications: Naphthalene-based structures are known to form the core of various functional materials. The introduction of the dichloromethyl group allows for subsequent chemical modifications that could lead to the development of new polymers, liquid crystals, or organoelectronic materials with unique properties.

Scholarly Objectives:

To develop and optimize a high-yield, selective synthesis of this compound from readily available starting materials like 1-methylnaphthalene or naphthalene.

To systematically explore the reactivity of the dichloromethyl group in this compound, including hydrolysis, oxidation, and nucleophilic substitution reactions under various conditions.

To investigate the utility of this compound as a substrate in palladium, copper, or other transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

To fully characterize the spectroscopic and physicochemical properties of this compound to create a comprehensive data profile for the scientific community.

To demonstrate the synthetic potential of this compound by employing it as a key intermediate in the targeted synthesis of more complex and valuable molecules, such as biologically active compounds or functional materials.

By addressing these objectives, the scientific community can fill the existing research gaps and establish this compound as a valuable tool in the repertoire of synthetic organic chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17180-26-6 |

|---|---|

Molekularformel |

C11H8Cl2 |

Molekulargewicht |

211.08 g/mol |

IUPAC-Name |

1-(dichloromethyl)naphthalene |

InChI |

InChI=1S/C11H8Cl2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |

InChI-Schlüssel |

PENXUAAQSIVXBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C(Cl)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Dichloromethyl Naphthalene

Direct Dichloromethylation of Naphthalene (B1677914) and its Derivatives

The direct introduction of a dichloromethyl group onto an aromatic ring is a formidable challenge in synthetic chemistry. For naphthalene, this transformation is primarily explored through electrophilic aromatic substitution, akin to the Friedel-Crafts reaction.

Exploration of Regioselective Friedel-Crafts Dichloromethylation Conditions

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, yet its application for direct dichloromethylation of naphthalene is not as extensively documented as acylation or alkylation. The regioselectivity of electrophilic substitution on naphthalene is highly dependent on reaction conditions. Kinetic control, typically at lower temperatures, favors substitution at the α-position (C1), while thermodynamic control, at higher temperatures, can lead to the more stable β-isomer (C2).

For the introduction of a dichloromethyl group, a dichloromethyl cation or its equivalent would be the attacking electrophile. The regiochemical outcome would be influenced by the nature of the dichloromethylating agent, the Lewis acid catalyst, the solvent, and the reaction temperature. Achieving high regioselectivity for the 1-position requires conditions that favor kinetic control. The steric hindrance at the α-position is less than at the β-position, making it the preferred site for kinetically controlled reactions.

Optimization of Reagents and Catalytic Systems for Direct Introduction of Dichloromethyl Group

The direct dichloromethylation of arenes is a challenging transformation due to the reactivity of the dichloromethyl group. Various reagents and catalytic systems have been explored for the dichloromethylation of aromatic compounds, which could potentially be applied to naphthalene. Dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride is a common method for the dichloromethylation of activated arenes. Another approach involves the use of chloroform (B151607) with a strong Lewis acid.

The choice of catalyst is crucial in controlling the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) can promote the reaction but may also lead to side reactions and polysubstitution. Milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) might offer better control and selectivity. The optimization of the catalyst and reaction conditions is paramount to achieving a good yield and selectivity for 1-(dichloromethyl)naphthalene.

Table 1: Potential Reagents and Catalysts for Direct Dichloromethylation of Naphthalene

| Dichloromethylating Agent | Catalyst | Potential Advantages | Potential Challenges |

| Dichloromethyl methyl ether | TiCl₄, SnCl₄ | Milder conditions, good for activated arenes | Availability and handling of the reagent |

| Chloroform | AlCl₃ | Readily available reagent | Harsh conditions, potential for side reactions |

| Dichloromethane | Strong Lewis Acid | Inexpensive solvent as reagent | Low reactivity, requires strong activation |

Conversion Strategies from Precursor Naphthalene Derivatives

An alternative and often more practical approach to synthesizing this compound involves the modification of pre-functionalized naphthalene derivatives, most notably 1-(chloromethyl)naphthalene (B51744) or 1-methylnaphthalene (B46632).

Halogenation of 1-(Chloromethyl)naphthalene: Selective Secondary Chlorination

The selective chlorination of the methyl group in 1-(chloromethyl)naphthalene offers a direct route to the desired product. This process involves the substitution of a hydrogen atom on the chloromethyl group with a second chlorine atom. Reagents such as sulfuryl chloride (SO₂Cl₂) can be employed for this purpose. The reaction conditions must be carefully controlled to prevent over-chlorination to the trichloromethyl derivative or chlorination of the aromatic ring.

The chlorination of 1-methylnaphthalene with molecular chlorine in acetic acid has been shown to produce a mixture of substitution and addition products, including derivatives of 1-chloromethyl-tetralin. This highlights the importance of choosing the right chlorinating agent and conditions to favor side-chain halogenation over ring addition or substitution.

Table 2: Conditions for Halogenation of Naphthalene Precursors

| Precursor | Reagent | Conditions | Product |

| 1-Methylnaphthalene | Cl₂ in Acetic Acid | - | Mixture of substitution and addition products |

| 1-Chloromethylnaphthalene | SO₂Cl₂ | - | Potential for this compound formation |

Mechanistic Pathways for Dichloromethyl Formation via Radical Halogenation

The side-chain chlorination of 1-(chloromethyl)naphthalene or 1-methylnaphthalene typically proceeds through a free radical mechanism, especially when initiated by UV light or a radical initiator. The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of the chlorinating agent (e.g., Cl₂) to generate chlorine radicals (Cl•). This can be induced by heat or light.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl or chloromethyl group of the naphthalene derivative, forming a resonance-stabilized benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of the chlorinating agent to form the chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

The stability of the intermediate benzylic radical is a key factor that favors side-chain halogenation over addition to the aromatic ring under these conditions.

Nucleophilic Pathways for Dichloromethyl Introduction (e.g., Vicarious Nucleophilic Substitution as a Side Product)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of functional groups onto electron-deficient aromatic rings, where a carbanion bearing a leaving group attacks the ring, followed by the elimination of the leaving group and a vicinal hydrogen atom. While naphthalene itself is not sufficiently electron-deficient for VNS, nitro-derivatives of naphthalene are excellent substrates for this reaction.

The reaction of a nitronaphthalene with a dichloromethyl carbanion precursor, such as chloroform, in the presence of a strong base can lead to the formation of a dichloromethylated nitronaphthalene. The dichloromethyl group is typically introduced at a position ortho or para to the nitro group. Although this method does not directly yield this compound, subsequent removal or transformation of the nitro group could provide a pathway to the target molecule. The VNS reaction offers a high degree of regiocontrol based on the position of the activating nitro group.

Based on a thorough review of the available scientific literature, there is a significant lack of specific information regarding the chemical compound This compound . The provided search results consistently pertain to the synthesis and purification of 1-chloromethylnaphthalene or other related but distinct naphthalene derivatives.

Information on advanced synthetic methodologies, green chemistry approaches, or specific isolation and purification techniques for This compound is not available in the referenced materials. General methods for dichloromethylation of other types of organic compounds exist, but their application to naphthalene is not documented in the search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for the specific compound "this compound" without resorting to speculation, which would violate the core requirements of your request.

Elucidation of Chemical Reactivity and Transformational Chemistry of 1 Dichloromethyl Naphthalene

Nucleophilic Substitution Reactions at the Dichloromethyl Moiety

The presence of two chlorine atoms on a single benzylic carbon makes the dichloromethyl group of 1-(dichloromethyl)naphthalene a highly reactive site for nucleophilic substitution. These reactions are pivotal for transforming the dichloromethyl group into other valuable functional groups.

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, with the operative mechanism being highly dependent on reaction conditions such as the solvent, the nature of the nucleophile, and the temperature.

SN1 Pathway : This pathway involves the formation of a resonance-stabilized naphthylmethyl carbocation intermediate. The naphthalene (B1677914) ring effectively delocalizes the positive charge, making this intermediate relatively stable. This pathway is favored by polar, protic solvents and weaker nucleophiles.

SN2 Pathway : This pathway involves a backside attack by the nucleophile, proceeding through a single transition state without the formation of a discrete intermediate. spcmc.ac.in This mechanism is favored for primary benzylic halides and is promoted by strong nucleophiles and polar, aprotic solvents. ucalgary.ca

For this compound, the first substitution can follow either path. If the reaction proceeds via an SN2 mechanism, it would involve an inversion of stereochemistry at the carbon center, though the starting material is achiral. Subsequent substitution of the second chlorine atom would be more complex, influenced by the steric and electronic properties of the newly introduced group. Due to the significant resonance stabilization available to the benzylic carbocation, an SN1 mechanism is a plausible pathway under appropriate conditions. spcmc.ac.instackexchange.com

The dichloromethyl group is a versatile handle for introducing a variety of functional groups onto the naphthalene core. A primary application is its hydrolysis to form 1-naphthaldehyde (B104281), a crucial synthetic precursor. orgsyn.org This transformation highlights the utility of this compound as a masked aldehyde functional group. Other nucleophiles can also be employed to generate a diverse array of products. The reaction typically involves the substitution of both chlorine atoms.

| Nucleophile | Resulting Functional Group/Product Class | Notes |

|---|---|---|

| H₂O | Aldehyde (via gem-diol) | Key route to 1-naphthaldehyde. |

| ROH (Alcohols) | Acetal (B89532) | Product formed after reaction with two equivalents of alcohol. |

| RSH (Thiols) | Thioacetal | Analogous to acetal formation. |

| CN⁻ (Cyanide) | Dinitrile (gem-dinitrile) | Introduces two nitrile groups. |

| RNH₂ (Primary Amines) | Imine / Di-substituted Amine | Initial double substitution can lead to subsequent reactions. |

| RCOO⁻ (Carboxylates) | Di-ester | Forms a geminal di-ester. |

When comparing the reactivity of this compound with its monochlorinated analog, 1-(chloromethyl)naphthalene (B51744), several competing factors must be considered.

Electronic Effects : The presence of two electron-withdrawing chlorine atoms in this compound makes the benzylic carbon significantly more electrophilic (electron-poor) compared to the carbon in 1-(chloromethyl)naphthalene. This enhanced electrophilicity would tend to accelerate the rate of an SN2 reaction. Conversely, the strong inductive withdrawal of the two chlorine atoms would destabilize the formation of a carbocation intermediate, thereby decreasing the rate of an SN1 reaction.

Steric Effects : The additional chlorine atom in this compound increases the steric hindrance around the reaction center. This increased bulk would impede the backside attack required for an SN2 mechanism, thus slowing the reaction rate relative to 1-(chloromethyl)naphthalene.

The net effect on reactivity depends on the specific reaction pathway. For SN2 reactions, the activating electronic effect and the deactivating steric effect are in opposition. For SN1 reactions, the electronic effect is strongly deactivating. Therefore, 1-(chloromethyl)naphthalene is generally expected to be more reactive under SN1 conditions, while the relative reactivity under SN2 conditions is less straightforward and would be highly dependent on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene nucleus is susceptible to electrophilic attack, a reaction fundamental to the functionalization of aromatic systems. The presence of the dichloromethyl group at the C1 position significantly influences the outcome of these reactions.

The dichloromethyl group (-CHCl₂) acts as a deactivating, electron-withdrawing group (EWG) due to the strong inductive effect (-I effect) of the two chlorine atoms. quora.comstackexchange.com This has two major consequences for electrophilic aromatic substitution:

Reaction Rate : As an EWG, the dichloromethyl group removes electron density from the naphthalene ring system, making it less nucleophilic. wikipedia.org This deactivation leads to a significantly slower reaction rate for electrophilic aromatic substitution compared to unsubstituted naphthalene. masterorganicchemistry.com

Regioselectivity : In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (α) position because the resulting carbocation intermediate (an arenium ion) is more resonance-stabilized. onlineorganicchemistrytutor.comlibretexts.org When a deactivating group is present at the C1 position, it strongly deactivates the ring to which it is attached. wordpress.com Consequently, electrophilic attack is directed towards the unsubstituted ring. Within the unsubstituted ring, the C5 and C8 positions (peri-positions) are the most favored sites for substitution, followed by the C7 position. This is because the intermediates formed from attack at these positions are more stable. bombaytechnologist.in The C4 position, which is peri to the dichloromethyl group, is also a potential site of substitution, but attack on the other ring is generally preferred.

| Substituent | Electronic Effect | Effect on Rate | Directing Position(s) |

|---|---|---|---|

| -H (Unsubstituted Naphthalene) | Neutral | Reference | 1 (α) |

| -CHCl₂ (at C1) | Electron-Withdrawing (Deactivating) | Decreased | 5 and 8 |

Computational chemistry provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. Methods based on Density Functional Theory (DFT) are commonly used to model these reactions. figshare.comnih.gov For this compound, a computational approach would typically involve two main analyses:

Ground-State Analysis : Calculation of the electron density distribution in the ground-state molecule. Positions with higher electron density are generally more susceptible to attack by electron-deficient electrophiles. Reactivity indices derived from molecular orbitals, such as the frontier molecular orbital (HOMO) density, can also be used to predict reactive sites.

Intermediate Stability Analysis : Calculation of the energies of all possible σ-complex intermediates (arenium ions) that can be formed upon attack of an electrophile at each unique position on the naphthalene rings. The position that leads to the most stable intermediate (i.e., the lowest energy structure) is predicted to be the major site of substitution. figshare.com

For this compound, computational models are expected to confirm the directing effects inferred from general chemical principles. The calculations would likely show that the σ-complexes resulting from electrophilic attack at the C5 and C8 positions are significantly lower in energy than those from attack at any other position. This is because these intermediates maintain a complete, isolated benzene (B151609) ring and place the destabilizing positive charge further away from the electron-withdrawing dichloromethyl group.

Radical Reactions Involving the Dichloromethyl Functionality

The dichloromethyl group in this compound is a potential site for the generation of radical intermediates, which can subsequently undergo a variety of transformations. These radicals can be generated through photochemical or thermal means.

The C-Cl bonds in the dichloromethyl group can be cleaved homolytically upon exposure to ultraviolet (UV) radiation or elevated temperatures, leading to the formation of a dichloronaphthylmethyl radical. This reactive intermediate can then participate in a range of subsequent reactions.

Photochemical Generation: The photolysis of compounds containing benzylic halide moieties is a known method for generating benzylic radicals. nih.gov In the case of this compound, UV irradiation can induce the homolytic cleavage of a C-Cl bond, yielding a 1-(chloromethyl)naphthyl radical and a chlorine radical. This process is analogous to the photochemistry of other naphthalene derivatives where radical formation is observed. nih.gov The generated radical can then abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 1-(chloromethyl)naphthalene. Alternatively, it can participate in addition reactions with unsaturated compounds or undergo dimerization.

Thermal Generation: At elevated temperatures, the C-Cl bonds of this compound can also undergo homolytic cleavage. The stability of the resulting benzylic-type radical, due to resonance delocalization over the naphthalene ring system, facilitates this process. The thermally generated radicals can initiate polymerization reactions or undergo other transformations similar to those observed under photochemical conditions. For instance, in the presence of a suitable radical initiator, 1-(chloromethyl)naphthalene, a related compound, has been shown to act as an initiator for atom transfer radical polymerization (ATRP). chemicalbook.com A similar reactivity can be anticipated for this compound.

A hypothetical reaction scheme for the radical generation and a subsequent transformation is presented below:

| Reactant | Conditions | Intermediate | Product |

| This compound | UV light or Heat | 1-(Dichloromethyl)naphthyl radical | 1-(Chloromethyl)naphthalene (via H-abstraction) |

The reductive dehalogenation of gem-dihalides is a known method for the generation of carbenes or carbenoid intermediates. libretexts.org In the case of this compound, treatment with a suitable reducing agent, such as an alkali metal or an organometallic reagent, could lead to the formation of a naphthylcarbene intermediate.

This process would involve the stepwise reduction of the C-Cl bonds. The first reduction would generate a chloronaphthylmethyl anion, which could then undergo alpha-elimination of a chloride ion to form the carbene. The resulting highly reactive naphthylcarbene could then undergo various characteristic reactions, such as insertion into C-H bonds, cyclopropanation of olefins, or rearrangement. libretexts.org While specific studies on the reductive dehalogenation of this compound to form carbenoid intermediates are not extensively documented, the general reactivity of benzylic dichlorides suggests this as a plausible transformation pathway. acs.orgorganic-chemistry.org

A generalized scheme for this process is as follows:

| Reactant | Reagent | Intermediate | Potential Products |

| This compound | Reducing Metal (e.g., Na, Zn) | 1-Naphthylcarbene | Cyclopropanes (with olefins), C-H insertion products |

Transition Metal-Catalyzed Reactions of this compound

The C-Cl bonds in this compound offer handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of benzylic chloride moieties suggests that this compound could be a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. libretexts.orgorganic-chemistry.org While less common, the use of benzyl (B1604629) chlorides in Heck-type reactions has been reported. nih.govacs.org A palladium catalyst could oxidatively add to one of the C-Cl bonds of this compound, followed by insertion of an alkene and subsequent β-hydride elimination to yield a substituted vinylnaphthalene derivative. The success of such a reaction would depend on the specific catalyst system and reaction conditions.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. youtube.comorganic-chemistry.org The reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base could potentially lead to the substitution of one or both chlorine atoms with the organic group from the boronic acid. The reactivity of benzylic chlorides in Suzuki couplings is established, suggesting this is a feasible transformation for this compound. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgyoutube.com Similar to the Heck and Suzuki reactions, the C-Cl bonds of this compound could potentially be activated by a palladium catalyst to react with a terminal alkyne, leading to the formation of an alkynylnaphthalene derivative. The use of benzyl chlorides in Sonogashira-type couplings has been documented. acs.org

The following table summarizes the potential cross-coupling reactions of this compound:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Vinylnaphthalene derivative |

| Suzuki | Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Alkyl-substituted naphthalene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | Alkynylnaphthalene derivative |

Beyond cross-coupling reactions, the dichloromethyl group can be catalytically functionalized in other ways. For instance, transition metal catalysts can be employed to activate the C-Cl bonds for nucleophilic substitution reactions. Palladium-catalyzed reactions of 1-(chloromethyl)naphthalene with nucleophiles have been shown to proceed with high regioselectivity, and similar reactivity could be expected for the dichloromethyl analogue. chemicalbook.com Furthermore, methods for the regioselective C-H functionalization of naphthalenes are well-developed and could potentially be applied in concert with reactions at the dichloromethyl group to create complex molecular architectures. researchgate.net

Rearrangement Reactions and Interconversion with Isomeric Forms

Rearrangement reactions in organic chemistry involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.demvpsvktcollege.ac.inthermofisher.comwikipedia.orgmasterorganicchemistry.com For this compound, several types of rearrangements could be envisioned, although specific examples are not prevalent in the literature.

Under certain conditions, such as in the presence of a strong acid or a Lewis acid, carbocationic intermediates could be formed at the benzylic position. These carbocations could then undergo rearrangement, for example, through a 1,2-hydride shift or a 1,2-naphthyl shift, leading to a more stable carbocation, which would then be trapped by a nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Dichloromethyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton and Carbon Chemical Shift Analysis and Coupling Constant Determination

No specific experimental ¹H or ¹³C NMR spectra for 1-(dichloromethyl)naphthalene are available in the reviewed literature. For a complete analysis, such data would be essential.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methine proton of the dichloromethyl group (-CHCl₂) and the seven aromatic protons of the naphthalene (B1677914) ring. The methine proton would likely appear as a singlet, significantly downfield due to the deshielding effect of the two chlorine atoms. The seven aromatic protons would exhibit a complex splitting pattern of doublets, triplets, or multiplets in the aromatic region of the spectrum, characteristic of a 1-substituted naphthalene.

¹³C NMR: A ¹³C NMR spectrum would display signals for the 11 unique carbon atoms in the molecule. The carbon of the dichloromethyl group would be expected at a specific chemical shift, influenced by the attached chlorine atoms. The ten carbons of the naphthalene ring (four quaternary and six CH carbons) would also have distinct chemical shifts.

Without experimental data, a precise chemical shift and coupling constant table cannot be constructed.

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. As no 1D NMR data is available, no analysis based on 2D NMR techniques can be provided.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule through their characteristic vibrational frequencies.

No experimental FT-IR or Raman spectra for this compound have been found in the public domain. A theoretical analysis would predict characteristic vibrational modes, including:

C-H stretching from the aromatic naphthalene ring.

C-C stretching modes of the aromatic ring.

C-Cl stretching from the dichloromethyl group.

C-H bending modes.

A data table of expected vibrational frequencies cannot be accurately compiled without published experimental or computational studies.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. Electron ionization mass spectrometry (EI-MS) also provides a characteristic fragmentation pattern that aids in structural elucidation.

No HRMS or detailed fragmentation analysis for this compound is available. The molecular formula of this compound is C₁₁H₈Cl₂. HRMS would be used to confirm the corresponding exact mass. A theoretical fragmentation pattern would likely involve the loss of chlorine radicals (Cl•), hydrogen chloride (HCl), and potentially the entire dichloromethyl radical (•CHCl₂), leading to a prominent naphthylmethyl cation or related fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in crystallographic databases. Therefore, no data on its solid-state structure, unit cell parameters, or space group can be presented.

Chiroptical Spectroscopy of Enantiomerically Pure this compound (if synthesizable in chiral form)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules. The this compound molecule does not possess a stereocenter, as the dichloromethyl carbon is bonded to a hydrogen and two identical chlorine atoms. The molecule is achiral and cannot be resolved into enantiomers. Therefore, this section is not applicable to this compound.

Computational and Theoretical Investigations of 1 Dichloromethyl Naphthalene

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its energy landscape. Methodologies such as Density Functional Theory (DFT) are often employed for their balance of accuracy and computational efficiency in studying organic molecules. nrel.gov

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 1-(dichloromethyl)naphthalene, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

A key aspect of its structure is the orientation of the dichloromethyl group relative to the naphthalene (B1677914) ring. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around the single bond connecting the dichloromethyl carbon to the C1 carbon of the naphthalene ring. By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be constructed to identify the lowest-energy conformers (stable rotational isomers). nih.gov For related compounds like 1,4-bis(chloromethyl)naphthalene, experimental studies have determined specific torsion angles, which computational methods aim to replicate and explain. nih.govresearchgate.net

Table 1: Hypothetical Relative Energy Profile for Conformational Analysis of this compound This table illustrates the expected output from a conformational search, showing how the molecule's energy changes with the rotation of the dichloromethyl group.

| Dihedral Angle (H-C-C1-C2) (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 2.5 | Eclipsed |

| 60 | 0.2 | Gauche |

| 120 | 2.8 | Eclipsed |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 2.8 | Eclipsed |

| 300 | 0.2 | Gauche |

Relative Stabilities of Possible Isomers and Conformers

Computational methods can accurately predict the relative stabilities of different isomers and conformers by calculating their Gibbs free energies or electronic energies. nrel.gov For this compound, this includes comparing the stability of the global minimum energy conformer with other rotational conformers identified during the conformational analysis.

Furthermore, the relative stability of positional isomers, such as this compound versus 2-(dichloromethyl)naphthalene, can be assessed. These calculations help to understand why one isomer might be preferentially formed in a chemical reaction. DFT computations, for instance, have been used to evaluate the energy cost associated with steric clashes between groups on the naphthalene backbone, which is a critical factor in determining stability. nih.gov The isomer with the lower calculated energy is predicted to be the more stable species.

Electronic Structure Theory and Bonding Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory and analyses of charge distribution are central to this endeavor. wikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comlibretexts.org

For the parent naphthalene molecule, the HOMO is located primarily on the C1, C4, C5, and C8 positions, making these sites susceptible to electrophilic attack. ucsb.edu The introduction of an electron-withdrawing dichloromethyl group at the C1 position is expected to lower the energy of both the HOMO and LUMO. This generally makes the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. samipubco.com

Table 2: Conceptual Comparison of Frontier Orbital Energies This table provides a conceptual illustration of how the dichloromethyl substituent is expected to influence the frontier orbital energies compared to the parent naphthalene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (Calculated) samipubco.com | -6.13 | -1.38 | 4.75 |

| This compound (Expected) | < -6.13 | < -1.38 | ~4.5 - 5.0 |

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

The distribution of electron density within this compound governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). researchgate.net For this compound, negative potential is expected to be concentrated around the two highly electronegative chlorine atoms, while the hydrogen atom of the dichloromethyl group and the aromatic protons would exhibit positive potential.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These values provide a quantitative measure of the molecule's reactivity. Additionally, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can pinpoint specific atoms that are likely sites for nucleophilic or electrophilic attack. nrel.gov

Table 3: Hypothetical Mulliken Atomic Charges This table shows representative charge values that would be expected from a quantum chemical calculation, indicating the electron-withdrawing effect of the chlorine atoms.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C (of CHCl2) | +0.25 |

| H (of CHCl2) | +0.10 |

| Cl (average) | -0.20 |

| C1 (Naphthalene) | -0.05 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energy barriers. researchgate.net For this compound, this could involve modeling reactions such as nucleophilic substitution at the dichloromethyl carbon or further electrophilic substitution on the naphthalene ring.

By mapping the potential energy surface for a proposed reaction, a detailed reaction profile can be constructed. This profile shows the energy changes as the reactants are converted into products via one or more transition states. For example, DFT calculations on the related 1-(chloromethyl)naphthalene (B51744) have been used to explore reaction mechanisms and determine that the pathway with the lowest free energy barrier is the most favorable. researchgate.net Similar studies on this compound could elucidate its reactivity patterns, predict major products, and explain observed regioselectivity in its reactions. Detailed kinetic models for related compounds like 1-methylnaphthalene (B46632) have been developed by analyzing reaction classes and pathways, a process that could be applied to understand the combustion or degradation of this compound. nih.govnih.gov

Transition State Characterization for Key Reaction Pathways

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a primary computational tool for locating and analyzing these high-energy structures. For instance, in palladium-catalyzed reactions of the related 1-(chloromethyl)naphthalene, DFT calculations have been employed to investigate the mechanistic details and origins of regioselectivity. researchgate.netrsc.org

These studies reveal that the reaction pathway involves several steps, including oxidative addition, and the formation of various intermediates and transition states. The relative energies of these transition states determine the preferred reaction pathway and the final product distribution. For example, in the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, the stability of the transition state for the formation of a dearomatic para-substituted product was found to be more stable than that for the ortho-substituted product due to steric repulsions. rsc.org

A similar approach could be applied to reactions of this compound. Key reaction pathways to consider would include nucleophilic substitution at the dichloromethyl group, as well as metal-catalyzed cross-coupling reactions. Computational modeling would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Analysis: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product states.

By calculating the activation energies associated with different potential pathways, researchers can predict the most likely reaction mechanism under a given set of conditions.

Solvent Effects and Catalytic Influence on Reaction Outcomes

Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net

For reactions involving this compound, the choice of solvent could impact the facility of bond cleavage and formation. A polar solvent might be expected to stabilize charged intermediates or transition states, thereby accelerating reactions that proceed through such species.

Catalysts introduce new reaction pathways with lower activation energies. Computational studies are invaluable for understanding how catalysts interact with substrates and for designing more efficient catalytic systems. mdpi.com In the context of this compound, potential catalytic reactions could include:

Lewis acid catalysis: A Lewis acid could coordinate to one of the chlorine atoms, facilitating its departure as a leaving group.

Transition metal catalysis: Metals like palladium are widely used to catalyze cross-coupling reactions, which could be a viable pathway for functionalizing this compound. researchgate.netrsc.org

Computational modeling of these catalytic cycles would involve characterizing the structures and energies of all catalyst-substrate complexes, intermediates, and transition states to elucidate the catalytic mechanism and identify the rate-determining step.

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio and DFT calculations allow for the prediction of various spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental spectra.

UV-Vis Absorption and Electronic Excitation Calculations

The electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range arise from transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is a widely used computational method for calculating the energies and oscillator strengths of these electronic excitations.

The UV-Vis spectrum of naphthalene is characterized by several absorption bands corresponding to π → π* transitions. photochemcad.comlibretexts.org The positions and intensities of these bands are sensitive to the presence of substituents on the naphthalene ring. For this compound, the dichloromethyl group would be expected to act as a chromophore and perturb the electronic structure of the naphthalene core, leading to shifts in the absorption maxima (λmax).

A TD-DFT calculation for this compound would provide a theoretical UV-Vis spectrum, which could be compared with experimental measurements. This would involve:

Optimizing the ground-state geometry of the molecule.

Performing a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of low-lying excited states.

Plotting the oscillator strengths against the excitation energies (or wavelengths) to generate a theoretical spectrum.

Table 2: Calculated Electronic Transitions for Naphthalene (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.97 | 312 | 0.002 |

| S₀ → S₂ | 4.34 | 286 | 0.104 |

Note: This table is based on known experimental and theoretical data for unsubstituted naphthalene and is for illustrative purposes.

By analyzing the molecular orbitals involved in the calculated electronic transitions, one can gain a deeper understanding of the nature of the electronic excitations in this compound.

Advanced Synthetic Applications and Materials Science Prospects of 1 Dichloromethyl Naphthalene

1-(Dichloromethyl)naphthalene as a Multi-Functional Synthetic Synthon

This compound is a versatile chemical intermediate whose reactivity is dominated by the dichloromethyl group attached to the rigid, aromatic naphthalene (B1677914) core. This functional group serves as a masked aldehyde and provides two reactive sites for nucleophilic substitution, making it a valuable synthon for the elaboration of complex naphthalene-based molecules.

The dichloromethyl group is synthetically equivalent to a formyl group, providing a direct and reliable pathway to 1-naphthaldehyde (B104281). The hydrolysis of the gem-dihalide functionality is a well-established transformation in organic chemistry. Under aqueous acidic or basic conditions, this compound can be efficiently converted to 1-naphthaldehyde. This transformation is pivotal as 1-naphthaldehyde is a key building block for a wide range of more complex molecules, including pharmaceuticals, dyes, and polymers. orgsyn.orgresearchgate.net

Furthermore, the resulting 1-naphthaldehyde can be readily oxidized to afford 1-naphthoic acid. acs.orgresearchgate.net Various oxidizing agents can achieve this transformation, offering high yields. The conversion of the dichloromethyl group to a carboxylic acid represents a two-step oxidation process that significantly enhances the synthetic utility of the starting material, providing access to another important class of naphthalene derivatives used in organic synthesis. wikipedia.orggoogle.com

Table 1: Synthetic Pathway from this compound to Key Derivatives

| Starting Material | Reaction | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | Hydrolysis | 1-Naphthaldehyde | -CHCl₂ → -CHO |

This table outlines the primary transformations of the dichloromethyl group to access aldehyde and carboxylic acid functionalities.

The reactivity of the dichloromethyl group extends to the construction of heterocyclic systems fused or appended to the naphthalene ring. While many syntheses of naphthalene-heterocycle hybrids start from other precursors, the principles of nucleophilic substitution can be applied to this compound. nih.govrsc.orgsemanticscholar.org The closely related compound, 1-(chloromethyl)naphthalene (B51744), is known to react with various nucleophiles, such as anilines and triazoles, to form new carbon-nitrogen bonds. derpharmachemica.com

Leveraging this reactivity, this compound can serve as an electrophile in reactions with bidentate nucleophiles to construct heterocyclic rings. For instance, reaction with a diamine could potentially lead to the formation of a diazepine (B8756704) ring system, while reaction with hydrazine (B178648) derivatives could yield pyrazole (B372694) or other nitrogen-containing heterocycles. The presence of two leaving groups on the same carbon atom offers possibilities for cyclization reactions that are distinct from its monochloro analog, enabling the synthesis of unique and potentially bioactive molecular architectures.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Bidentate Nucleophile | Potential Heterocyclic Product Class |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole derivatives |

| o-Phenylenediamine | Benzodiazepine derivatives |

This table illustrates hypothetical, yet chemically plausible, routes to heterocyclic systems using this compound as a scaffold.

Role in Polymer Chemistry and Polymer Synthesis

The unique chemical structure of this compound allows it to play a dual role in polymer science: as a potential initiator for controlled polymerization and as a monomer for building polymer backbones.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, and it relies on alkyl halide initiators. acs.orgethz.chdiva-portal.org Research has demonstrated that the related compound, 1-(chloromethyl)naphthalene, is an effective initiator for the ATRP of styrene. chemicalbook.comnbinno.com In this process, the carbon-chlorine bond is reversibly activated by a transition metal catalyst, initiating the controlled growth of a polymer chain. This results in polymers with a naphthalene group at one end. chemicalbook.com

Given that alkyl halides are the cornerstone of ATRP initiation, it is theoretically plausible that this compound could also function as an initiator. nih.govcmu.eduacs.org The presence of two chlorine atoms on the benzylic carbon (a gem-dihalide) introduces intriguing possibilities. It could potentially act as a difunctional initiator, allowing for the growth of two polymer chains from a single naphthalene core, although the specific reactivity and efficiency of gem-dihalides in this role would require dedicated investigation.

Table 3: Research Findings on 1-(Chloromethyl)naphthalene as an ATRP Initiator

| Monomer | Initiator | Catalyst System | Resulting Polymer | Polydispersity Index (Mw/Mn) | Reference |

|---|

This table summarizes experimental results for the closely related monochloro- compound, highlighting the potential for the dichloro- analog.

Beyond initiation, this compound can be directly incorporated into polymer structures as a monomer. The two chlorine atoms serve as reactive sites for polymerization reactions. For example, it can be used in Friedel-Crafts type polymerization reactions. wikipedia.orglibretexts.orgnih.govacs.orgresearchgate.net In such a process, the dichloromethyl group can react with other aromatic rings in the presence of a Lewis acid catalyst, forming methylene (B1212753) bridges between aromatic units. This leads to the creation of cross-linked aromatic polymers where the naphthalene moiety is an integral part of the polymer backbone. Such polymers are often noted for their thermal stability and specific mechanical properties.

Advanced Material Precursors

This compound serves as a valuable precursor for the synthesis of advanced materials, primarily through its conversion to other functional intermediates like 1-naphthaldehyde. Naphthalene-based compounds are sought after in materials science for the desirable properties conferred by the rigid and electronically rich aromatic system.

The conversion of this compound to 1-naphthaldehyde is a critical first step in the synthesis of various functional dyes and fluorescent agents. nbinno.comnih.govupc.eduresearchgate.net Aldehydes are versatile functional groups that can participate in a wide array of condensation and cyclization reactions to build the complex chromophores required for dyes and pigments. The naphthalene core itself can be a key part of the chromophore system, influencing the final material's color, fluorescence, and stability. Therefore, the role of this compound in this context is as a foundational building block for creating tailored optoelectronic materials.

Intermediate for Luminescent or Semiconducting Naphthalene Derivatives

The quest for novel organic materials with tailored electronic and photophysical properties has led researchers to explore a diverse range of molecular architectures. Naphthalene derivatives, in particular, have garnered considerable attention due to their inherent aromaticity and rigid structure, which provide a robust scaffold for constructing highly conjugated systems. These systems are the cornerstone of luminescent and semiconducting materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

While various synthetic routes to naphthalene-based functional materials exist, the utilization of this compound as a key intermediate presents a compelling strategy. The dichloromethyl group (-CHCl2) is a highly reactive functional group that can be transformed into a variety of other functionalities, thereby serving as a versatile handle to construct more complex and extended π-conjugated systems.

One promising, though not yet extensively explored, avenue is the conversion of the dichloromethyl group into a formyl group (an aldehyde). This transformation would yield 1-naphthaldehyde, a crucial precursor for the synthesis of various luminescent and semiconducting derivatives. For instance, 1-naphthaldehyde can undergo condensation reactions, such as the Horner-Wadsworth-Emmons reaction, with suitable phosphonates to create distyrylnaphthalene derivatives. These derivatives, characterized by their extended conjugation, often exhibit strong fluorescence and have been investigated for their potential as organic scintillators and fluorescent probes.

Furthermore, the dichloromethyl group can potentially be used to initiate the polymerization of certain monomers. While direct evidence for this compound is scarce, the closely related 1-(chloromethyl)naphthalene has been successfully employed as an initiator in atom transfer radical polymerization (ATRP). This technique allows for the synthesis of well-defined polymers with a naphthalene moiety at the chain end. By carefully selecting the monomer, it is conceivable that this approach could be adapted to create novel semiconducting polymers where the naphthalene unit influences the material's electronic properties.

The table below summarizes the potential transformations of this compound and the resulting classes of functional materials.

| Starting Material | Potential Transformation | Key Intermediate | Target Functional Material | Potential Application |

| This compound | Hydrolysis | 1-Naphthaldehyde | Distyrylnaphthalene derivatives | Luminescent materials, Organic electronics |

| This compound | Polymerization Initiation | Naphthylmethyl radical | Naphthalene-terminated polymers | Semiconducting polymers |

It is important to note that while the synthetic potential is significant, detailed research specifically starting from this compound for these applications is still in its nascent stages. Future research in this area could unlock a new and efficient pathway to a wide range of functional organic materials.

Future Research Directions and Unexplored Avenues for 1 Dichloromethyl Naphthalene

Development of Highly Selective and Sustainable Synthetic Routes

Current synthetic methods for 1-(dichloromethyl)naphthalene often rely on traditional chlorination techniques that may lack selectivity and employ harsh reagents. The future of synthesizing this and related compounds lies in the adoption of green and sustainable chemistry principles. chemistryjournals.netnih.govmdpi.comejcmpr.com Future research should prioritize the development of catalytic methods that offer high chemo-, regio-, and stereoselectivity while minimizing waste and energy consumption.

Key Research Objectives:

Catalytic C-H Functionalization: Direct, late-stage C-H dichloromethylation of naphthalene (B1677914) using innovative catalytic systems would represent a significant advancement. This approach would bypass the need for pre-functionalized starting materials, improving atom economy and reducing synthetic steps.

Benzylic Chlorination with Novel Reagents: Exploration of novel, non-toxic chlorinating agents and photoredox catalysis could provide milder and more selective alternatives to traditional methods for the dichlorination of 1-methylnaphthalene (B46632).

Flow Chemistry Synthesis: The implementation of continuous flow reactors for the synthesis of this compound could offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability.

Biocatalytic Approaches: Investigating the potential of halogenase enzymes for the selective dichloromethylation of a naphthalene precursor could offer an environmentally benign synthetic route.

Investigation of Organometallic Chemistry and Catalysis Mediated by the Dichloromethyl Group

The dichloromethyl group can potentially serve as a unique ligand or reactive site in organometallic chemistry. libretexts.org Research in this area could uncover novel catalytic activities and synthetic transformations. The interaction of the C-Cl bonds with transition metals could lead to the formation of interesting organometallic intermediates.

Palladium-catalyzed reactions, for instance, have been shown to be effective for the dearomative difunctionalization of naphthalene derivatives, suggesting that this compound could be a suitable substrate for similar transformations. rsc.orgrsc.orgnih.gov Future work could explore the palladium-catalyzed activation of the C-Cl bonds in the dichloromethyl group for cross-coupling reactions.

Potential Research Areas:

Oxidative Addition Reactions: Studying the oxidative addition of transition metals into the C-Cl bonds of the dichloromethyl group to form novel organometallic complexes.

Catalyst Design: Designing catalysts where the dichloromethylnaphthalene moiety acts as a ligand, potentially influencing the catalytic activity and selectivity of the metal center.

Carbene Precursors: Investigating the generation of carbenes from this compound and their subsequent reactivity in cyclopropanation and C-H insertion reactions.

Real-Time Mechanistic Studies Using Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced, in-situ spectroscopic techniques can provide invaluable real-time data on reaction intermediates and transition states.

| Spectroscopic Technique | Potential Application for this compound Studies |

| In-situ NMR Spectroscopy | Monitoring the formation and decay of reactive intermediates in real-time. |

| In-situ FTIR Spectroscopy | Tracking changes in vibrational modes to identify transient species. |

| Stopped-Flow UV-Vis Spectroscopy | Studying the kinetics of fast reactions involving colored intermediates. |

| Mass Spectrometry | Identifying and characterizing reaction intermediates and products. |

By employing these techniques, researchers can gain a deeper understanding of the kinetics and thermodynamics of reactions involving this compound, leading to more rational reaction design and optimization.

Systematic Structure-Reactivity Relationship Studies of the Dichloromethyl Moiety

The dichloromethyl group exerts a significant electronic and steric influence on the naphthalene ring. quora.comquora.comlibretexts.orglibretexts.org A systematic investigation of these effects through structure-reactivity relationship (SRR) studies is essential for predicting and controlling the reactivity of this compound. The Hammett equation and its extensions provide a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.orgrsc.orgwalisongo.ac.idlibretexts.orgnih.gov

Future Research Initiatives:

Hammett Analysis: Determining the Hammett substituent constants (σ) for the dichloromethyl group at the 1-position of the naphthalene ring to quantify its electron-withdrawing or -donating ability.

Kinetic Studies: Performing detailed kinetic studies on a series of reactions (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution) with variously substituted this compound derivatives.

Computational Correlations: Correlating experimental reactivity data with computationally derived electronic parameters (e.g., atomic charges, frontier molecular orbital energies) to develop predictive models for reactivity.

A comprehensive understanding of the structure-reactivity relationships will enable the rational design of this compound derivatives with tailored reactivity for specific applications.

Computational Design and Prediction of Novel this compound Transformations and Derivatives

Computational chemistry and in silico design have become indispensable tools in modern chemical research. ijpsjournal.comnih.govsemanticscholar.org These methods can be employed to predict the properties and reactivity of novel this compound derivatives and to explore potential new reaction pathways, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be particularly useful in elucidating reaction mechanisms and predicting the feasibility of new transformations. nih.govnih.gov

Prospective Computational Projects:

Virtual Screening: Performing virtual screening of potential catalysts and reaction conditions for novel transformations of this compound.

Reaction Pathway Modeling: Using DFT and other computational methods to model potential reaction pathways, identify transition states, and calculate activation energies for new reactions. nih.gov

Design of Functional Molecules: Computationally designing novel this compound derivatives with specific electronic, optical, or medicinal properties for applications in materials science and drug discovery.

By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new chemistry based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental models are recommended for preliminary toxicity screening of 1-(Dichloromethyl)naphthalene?

- Methodological Answer : Utilize in vitro systems such as human hepatocyte cell lines (e.g., HepG2) or primary rodent hepatocytes to assess cytotoxicity and metabolic activation. Dose-response studies should follow OECD Guideline 129 (cytotoxicity assays), with endpoints including mitochondrial dysfunction (MTT assay) and oxidative stress markers (e.g., glutathione depletion). For respiratory toxicity, consider airway epithelial cell models (e.g., Calu-3) exposed via air-liquid interface systems .

| Key Parameters for In Vitro Screening |

|---|

| Cell viability (MTT/WST-1 assays) |

| Oxidative stress markers (ROS, SOD, CAT) |

| Metabolic activity (CYP450 induction) |

| Apoptosis/necrosis (flow cytometry) |

Q. How should researchers characterize the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm substitution patterns and chloromethyl group placement.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity (>95%) and detect volatile impurities (e.g., residual solvents) using DB-5 or equivalent columns .

- High-Performance Liquid Chromatography (HPLC) : Quantify isomers or degradation products using reverse-phase C18 columns with UV detection (λ = 254 nm).

Q. What exposure routes and durations are critical for acute toxicity studies in rodent models?

- Methodological Answer : Follow OECD Guidelines 420 (acute oral) and 403 (inhalation). For oral studies, administer doses via gavage (vehicle: corn oil) at 50–500 mg/kg. Inhalation studies require whole-body exposure chambers with aerosolized this compound (particle size ≤2.5 µm). Monitor mortality, clinical signs (e.g., dyspnea), and organ weights (liver, kidneys) over 14 days .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of this compound be resolved across studies?

Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization adequacy, dose calibration) to exclude low-quality studies .

Dose-Response Meta-Analysis : Stratify data by species (rat vs. mouse), exposure duration, and metabolic competence (e.g., CYP2E1 expression levels).

In Silico Modeling: Use quantitative structure-activity relationship (QSAR) models to predict reactive metabolites (e.g., dichloromethyl epoxides) contributing to hepatocyte damage .

Q. What computational methods predict the environmental persistence of this compound?

- Methodological Answer :

-

Fugacity Modeling : Estimate partitioning coefficients (log , ) using EPI Suite or OPERA. The chloromethyl group increases hydrophobicity (predicted log = 3.8), suggesting moderate bioaccumulation .

-

Photodegradation Pathways : Simulate UV-induced degradation with Gaussian 16 (DFT calculations) to identify stable intermediates. Compare half-lives in aquatic (t >30 days) vs. atmospheric (t <1 day) compartments .

Predicted Environmental Parameters Bioconcentration Factor (BCF): 230 Atmospheric OH Rate Constant: 5e-12 cm/molecule·sec Soil Adsorption Coefficient (): 1,200

Q. How can neurotoxicity studies minimize confounding factors in rodent models?

- Methodological Answer :

- Experimental Design : Use transgenic mice (e.g., GFAP-luciferase reporters) to isolate glial activation from systemic toxicity. Include sham-exposed controls and blinded histopathology assessments .

- Dose Optimization : Conduct pilot studies to identify sublethal doses (e.g., 25 mg/kg oral) that avoid overt systemic effects.

- Biomarker Validation : Measure CSF levels of neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) to differentiate direct neurotoxicity from secondary inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.